1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H19N3O/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7/h7-9,11H,3-6H2,1-2H3,(H,12,14) |
InChI Key |
IELQUVKXMGALNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions . The reaction conditions often involve the use of a rhodium(II) complex and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea.
Chemical Reactions Analysis
Types of Reactions
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea has several scientific research applications:
Chemistry: The compound is used as a key intermediate in the synthesis of various tropane alkaloids.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Bicyclic Core Variations
- 3.2.1 vs. 3.3.0 Systems :
- 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(4-carboxybenzenesulphonyl)urea (): Shares a urea group but has a 3.3.0 bicyclic system. The smaller ring size may reduce steric hindrance compared to the 3.2.1 framework, altering pharmacokinetics .
- 8-Methyl-1-azabicyclo[3.2.1]octane (): Lacks the urea group but shares the 3.2.1 core. The absence of urea reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents .
Substituent Variations on Urea/Amine Groups
- Dimethylurea vs. Sulphonyl/Carboxy Groups :
- Amine Derivatives :
Physicochemical Properties
Biological Activity
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is a compound that has garnered attention for its potential biological activities, particularly in relation to opioid receptors. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), receptor interactions, and relevant case studies.
- Molecular Formula : C18H26N2O
- Molecular Weight : 286.42 g/mol
- CAS Number : 376348-67-3
The compound acts primarily as a selective antagonist at kappa (κ) opioid receptors. This is significant because κ-opioid antagonists can potentially mitigate the effects of opioid-induced side effects such as dysphoria and sedation while preserving analgesia mediated by mu (μ) receptors.
Key Findings:
- Potency : The compound exhibits a κ IC50 of approximately 77 nM, indicating high potency in blocking κ receptors while demonstrating minimal interaction with μ and δ receptors (μ:κ and δ:κ ratios >400) .
- CNS Exposure : Notably, modifications to the structure have resulted in compounds that lack central nervous system (CNS) exposure, which is advantageous for reducing side effects associated with CNS-active drugs .
Structure-Activity Relationships (SAR)
Research has shown that modifications to the azabicyclo framework can significantly impact the biological activity of related compounds. For instance:
- N-substitution : Introducing different substituents at the nitrogen position has been shown to enhance selectivity and potency. For example, adding a cyclohexylurea moiety resulted in analogs with improved selectivity for κ receptors compared to μ receptors .
- Linker Variations : Alterations in the linker between the bicyclic structure and the urea group have also been explored to optimize binding affinity and receptor selectivity .
Case Studies
- In Vivo Studies : In studies involving rat models, compounds derived from the 8-azabicyclo[3.2.1]octane framework were shown to reverse κ-agonist induced diuresis, highlighting their functional antagonistic properties .
- Comparative Analysis : A series of related compounds were tested for their binding affinities across various opioid receptors. Results indicated that certain modifications could lead to a significant decrease in hERG channel inhibition, which is crucial for cardiac safety .
Biological Activity Summary Table
| Compound | Receptor Type | IC50 (nM) | μ:κ Ratio | δ:κ Ratio | CNS Exposure |
|---|---|---|---|---|---|
| 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea | κ | 77 | >400 | >400 | None |
| Analog 6c | κ | 20 | 36 | 415 | Present |
| Modified Cyclohexylurea Analog | κ | 172 | 93 | >174 | None |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea and its intermediates?
- Methodology : The bicyclic core can be synthesized via Stille or Suzuki cross-coupling reactions, as demonstrated for similar 8-azabicyclo[3.2.1]octane derivatives . Key steps include:
- Cyclization : Radical cyclization using n-tributyltin hydride and AIBN in toluene yields high diastereocontrol (>99%) for bicyclic scaffolds .
- Functionalization : Coupling the bicyclic amine with dimethylurea under carbodiimide-mediated conditions (e.g., EDC/HOBt) ensures efficient urea bond formation.
Q. How does the rigid bicyclic scaffold influence binding affinity at neurotransmitter transporters?
- Experimental Design : Comparative binding assays (e.g., DAT, SERT, NET inhibition) using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) reveal that the bicyclo[3.2.1]octane structure enhances stereoselective interactions. Rigidity reduces conformational entropy, improving binding kinetics .
- Data Interpretation : Lower IC₅₀ values for DAT vs. SERT/NET suggest selectivity, likely due to steric complementarity in transporter pockets .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 8-azabicyclo derivatives targeting monoamine transporters?
- Case Study : While 3,3-dimethylurea substitution enhances DAT affinity, conflicting reports on bulkier substituents (e.g., benzyl groups) may arise from divergent assay conditions (e.g., cell lines, radioligands).
- Resolution : Standardize assays using HEK-293 cells expressing human DAT/SERT/NET and validate with in silico docking (e.g., AutoDock Vina) to map steric and electronic interactions .
Q. How does stereochemistry at the C3 position of the bicyclo scaffold modulate pharmacological activity?
- Approach : Synthesize enantiomers via chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare in vitro/in vivo profiles.
- Findings : For analogs like BIMU-1 and BIMU-8, the endo configuration at C3 increases partial agonism at 5-HT₄ receptors, while exo isomers show reduced efficacy .
Q. What computational tools predict off-target effects of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea in CNS research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
